2-Furanamine
Overview
Description
2-Furanamine, also known as Furan-2-amine, is a chemical compound with the molecular formula C4H5NO . It has an average mass of 83.089 Da and a mono-isotopic mass of 83.037117 Da .
Synthesis Analysis
A series of new photodegradable poly (furan-amine)s (PFAs) were synthesized by a one-pot, catalyst-free, multicomponent cyclopolymerization between diisocyanides, dialkylacetylene dicarboxylates, and aromatic dialdehydes . Another method involves the reaction between furan-2-carboxaldehyde and various aromatic anilines to yield Schiff’s bases .Molecular Structure Analysis
The molecular structure of 2-Furanamine consists of 4 carbon atoms, 5 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.1±0.1 g/cm3 .Physical And Chemical Properties Analysis
2-Furanamine has a boiling point of 147.5±13.0 °C at 760 mmHg and a vapor pressure of 4.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . It has a molar refractivity of 22.8±0.3 cm3 . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
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Photodegradable Poly(furan-amine)s Synthesis
- Application Summary : A series of new photodegradable poly(furan-amine)s (PFAs) were synthesized . These PFAs have potential applications in areas where photodegradability is desired.
- Methods of Application : The PFAs were synthesized by a one-pot, catalyst-free, multicomponent cyclopolymerization between diisocyanides, dialkylacetylene dicarboxylates, and aromatic dialdehydes . All polymerizations were conducted in toluene at 100 °C for 6 h without inert gas protection .
- Results or Outcomes : The polymers exhibited good solubility in common organic solvents and thermal stability . All the PFAs had high refractive indices in the visible light region (400 nm to 800 nm) . Moreover, the PFAs were substantially degraded by UV irradiation due to the presence of furan rings .
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Synthesis of Furanic Compounds
- Application Summary : 2-Furanamine is used in the synthesis of various furanic compounds . These compounds are relevant for the production of high-performance polyamides, such as Kevlar, Nomex, and nylon .
- Methods of Application : The document provides a detailed procedure for the synthesis of 2-Furanamine and other furanic compounds .
- Results or Outcomes : The document provides a detailed characterization of the synthesized compounds .
properties
IUPAC Name |
furan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVREMVDJTZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183470 | |
Record name | 2-Furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanamine | |
CAS RN |
29212-67-7 | |
Record name | 2-Furanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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